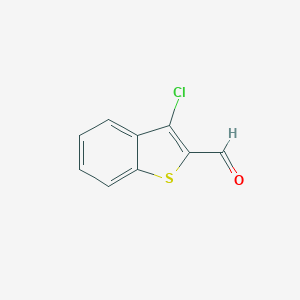

3-Chloro-1-benzothiophene-2-carbaldehyde

説明

Structure

2D Structure

特性

IUPAC Name |

3-chloro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTPKLPCVLXBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355908 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14006-54-3 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Benzothiophene Derivatives in Organic Synthesis and Life Sciences

The benzothiophene (B83047) scaffold, a bicyclic structure composed of a fused benzene (B151609) and thiophene (B33073) ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. researchgate.netnih.goveurekaselect.com These derivatives are recognized as fundamental components in the creation of complex bioactive compounds. researchgate.net The inherent properties of the benzothiophene nucleus, such as its planarity and the electron-rich sulfur atom, can enhance binding affinity to various enzymes and receptors, making it a privileged structure in drug discovery. researchgate.net

In organic synthesis, benzothiophenes serve as versatile intermediates. Their synthesis can be achieved through various strategies, including cyclization techniques and transition metal-catalyzed reactions. nih.goveurekaselect.com This accessibility allows chemists to generate a diverse library of derivatives for further investigation.

In the life sciences, the significance of benzothiophene derivatives is underscored by their broad spectrum of documented biological activities. Research has extensively explored their potential as therapeutic agents across numerous domains, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, antifungal, and antimalarial applications. nih.govbenthamdirect.comontosight.ai This wide range of pharmacological potential continues to drive research into novel benzothiophene-based molecules. benthamdirect.com

Table 1: Investigated Biological Activities of Benzothiophene Scaffolds

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govontosight.ai |

| Antimicrobial | nih.govontosight.ai |

| Anti-inflammatory | nih.govbenthamdirect.com |

| Antidiabetic | nih.govbenthamdirect.com |

| Antifungal | nih.gov |

| Antimalarial | nih.gov |

| Antitubercular | nih.gov |

Overview of Formyl Substituted Benzothiophenes in Academic Inquiry

The introduction of a formyl group (an aldehyde, -CHO) onto the benzothiophene (B83047) ring, creating compounds like benzo[b]thiophene-2-carbaldehyde, provides a critical synthetic handle for further molecular elaboration. mdpi.comresearchgate.net This aldehyde functionality makes these compounds highly valuable intermediates in organic synthesis. mdpi.comresearchgate.net The reactivity of the aldehyde allows for a wide array of chemical transformations, including oxidations, reductions, and condensations, enabling the construction of more complex molecular architectures.

For instance, formyl-substituted benzothiophenes are common precursors for synthesizing various derivatives, including acylhydrazones, which are also investigated for their biological relevance. nih.gov Common methods for preparing these formylated heterocycles include the direct formylation of a pre-existing benzothiophene ring using reagents like N,N-dimethylformamide (DMF) or the oxidation of the corresponding methanol (B129727) derivative. mdpi.comresearchgate.net Alternative strategies involve building the heterocyclic ring from acyclic precursors in a one-pot reaction. mdpi.comresearchgate.net

Research Landscape and Challenges for 3 Chloro 1 Benzothiophene 2 Carbaldehyde

Direct Synthetic Approaches to this compound

Direct approaches to this compound primarily involve the introduction of the formyl group onto a pre-existing 3-chlorobenzothiophene scaffold or the simultaneous formation and functionalization of the heterocyclic ring.

Formylation Reactions on Substituted Benzothiophene Scaffolds

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich benzothiophene ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

In a notable example, the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene under moderate temperature conditions yields 2-formyl-3-methoxybenzo[b]thiophene. However, employing more drastic reaction conditions leads to the formation of this compound, indicating a concurrent chlorination and formylation at the 2-position. This transformation highlights the versatility of the Vilsmeier-Haack reaction in achieving both formylation and halogenation in a single step, contingent on the substrate and reaction conditions.

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 3-Methoxybenzo[b]thiophene | POCl₃, DMF | Drastic | This compound |

Oxidation of Precursor Alcohols or Related Functional Groups

The oxidation of a primary alcohol at the 2-position of the 3-chlorobenzothiophene ring presents a straightforward route to the target aldehyde. The synthesis of the precursor, (3-chloro-1-benzothiophen-2-yl)methanol, is a prerequisite for this approach. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to prevent over-oxidation to the corresponding carboxylic acid.

Commonly used oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride). More contemporary and milder methods, such as those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951), are also highly effective.

Research has shown that the treatment of (1-benzothiophen-2-yl)methanol with sodium hypochlorite can result in the formation of 3-chloro-1-benzothiophene-2-carboxaldehyde, albeit in a modest yield of 30%. This indicates that the reaction can facilitate both chlorination at the 3-position and oxidation of the alcohol at the 2-position.

Synthesis via Functional Group Interconversion of Key Precursors

This synthetic strategy involves the preparation of a key intermediate, such as an acid chloride or a carboxylic acid, which is then converted to the desired aldehyde through a functional group transformation.

Derivatization from 3-Chloro-1-benzothiophene-2-carbonyl Chloride

A reliable route to this compound involves the reduction of the corresponding acid chloride, 3-chloro-1-benzothiophene-2-carbonyl chloride. The synthesis of this acid chloride can be achieved from cinnamic acid. The reaction of cinnamic acid with thionyl chloride in the presence of pyridine (B92270) and chlorobenzene (B131634) under reflux conditions yields the desired 3-chloro-1-benzothiophene-2-carbonyl chloride.

Once the acid chloride is obtained, it can be selectively reduced to the aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the acid chloride to the primary alcohol. Therefore, milder and more selective reducing agents are required. The Rosenmund reduction, which employs catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline), is a classic method for this conversion. Alternatively, the use of bulky, sterically hindered hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) can effectively stop the reduction at the aldehyde stage.

| Step | Starting Material | Reagents | Product | Subsequent Reaction | Reagents for Reduction |

|---|---|---|---|---|---|

| 1 | Cinnamic acid | Thionyl chloride, Pyridine, Chlorobenzene | 3-Chloro-1-benzothiophene-2-carbonyl chloride | Reduction to Aldehyde | H₂, Pd/BaSO₄ (Rosenmund) or LiAlH(O-t-Bu)₃ |

Preparation from 3-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives

The synthesis of this compound can also commence from the corresponding carboxylic acid. 3-Chloro-1-benzothiophene-2-carboxylic acid can be prepared via hydrolysis of the aforementioned acid chloride or corresponding esters. The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction typically proceeds to the primary alcohol.

Therefore, a two-step procedure is commonly employed where the carboxylic acid is first converted into a more reactive derivative, such as the acid chloride (using thionyl chloride or oxalyl chloride), which is then reduced to the aldehyde as described in the previous section. Alternatively, the carboxylic acid can be converted to an ester, which can then be reduced to the aldehyde using a reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

More recent advancements have explored the direct catalytic reduction of carboxylic acids to aldehydes. For instance, certain nickel-catalyzed reactions using a silane (B1218182) reducing agent and an activator like dimethyl dicarbonate (B1257347) have shown promise for this transformation, offering a more streamlined approach.

Advanced Methodologies for Benzothiophene Core Functionalization

Modern synthetic organic chemistry has introduced several advanced methodologies for the functionalization of heterocyclic cores like benzothiophene, which can be adapted for the synthesis of complex derivatives. These methods often focus on C-H bond activation and functionalization, providing more atom-economical and efficient routes.

Transition-metal-catalyzed cross-coupling reactions are at the forefront of these advanced methods. For instance, palladium-catalyzed C-H arylation can be used to introduce various substituents onto the benzothiophene ring. While not a direct formylation, these methods allow for the construction of highly functionalized benzothiophene scaffolds that can be further elaborated to the desired aldehyde.

A metal-free approach for the C3 C-H functionalization of benzothiophenes has also been developed. This strategy utilizes benzothiophene S-oxides, which are readily available from the oxidation of benzothiophenes. The S-oxide functionality activates the C3 position for an interrupted Pummerer-type reaction, allowing for the introduction of various carbon-based nucleophiles with complete regioselectivity.

Furthermore, the synthesis of borylated benzothiophenes via formal thioboration reactions provides versatile intermediates. These organoboron compounds can participate in a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling reactions, to introduce a diverse array of functional groups onto the benzothiophene core. These advanced strategies, while not always leading directly to this compound, offer powerful tools for the synthesis of its congeners and other highly substituted benzothiophene derivatives.

C-H Functionalization Strategies at Positions Adjacent to the Formyl Group

Direct C-H functionalization adjacent to the formyl group in pre-formed benzothiophene-2-carbaldehydes represents an atom-economical and efficient approach to introduce further complexity. However, direct C-H functionalization at the C3 position of a benzothiophene-2-carbaldehyde is challenging due to the electronic properties of the scaffold. Often, functionalization strategies rely on the synthesis of the benzothiophene core with the desired substitution pattern already in place.

One notable metal-free approach for C3-functionalization of benzothiophenes involves the use of benzothiophene S-oxides. This method proceeds via an interrupted Pummerer reaction, allowing for the regioselective introduction of aryl and alkyl groups at the C3 position. researchgate.netnih.gov While not demonstrated directly on the 2-carbaldehyde derivative, this strategy highlights a potential pathway for C3-functionalization that is completely regioselective and operates under mild, metal-free conditions. researchgate.netnih.gov

Palladium-catalyzed direct C-H arylation has also been developed for 3-(methylsulfinyl)thiophenes, demonstrating the feasibility of functionalizing the thiophene (B33073) ring at specific positions. This protocol allows for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. conicet.gov.arnih.gov Such methodologies could potentially be adapted for the functionalization of benzothiophene-2-carbaldehyde derivatives.

Regioselective Halogenation at the Benzothiophene Core

The introduction of a chlorine atom at the C3 position of the benzothiophene-2-carbaldehyde is a key transformation. A direct and effective method for the C3-chlorination of C2-substituted benzothiophene derivatives has been reported using sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the chlorine source. nih.govrsc.orgresearchgate.net This method provides a facile way to achieve regioselective chlorination.

The reaction is typically carried out in aqueous acetonitrile (B52724) at elevated temperatures (65–75 °C), yielding the corresponding C3-chlorinated products in moderate to good yields. nih.govresearchgate.net A noteworthy aspect of this method is its tolerance to various functional groups at the C2 position, including alkyl and vinyl groups. However, the presence of a carbonyl group at the C2-position, as in benzothiophene-2-carbaldehyde, has been reported to inhibit the halogenation reaction under these specific conditions. nih.govrsc.org This suggests that for the synthesis of this compound, the formyl group might need to be introduced after the chlorination step or protected during the halogenation.

A plausible mechanism involves the formation of a hypochlorous acidium ion, which generates a C2-C3 chloronium ion intermediate. This is followed by the formation of an S-stabilized C2-carbocation that undergoes re-aromatization to yield the C3-chlorinated product. nih.govresearchgate.net

Table 1: Regioselective C3-Chlorination of C2-Substituted Benzothiophenes with Sodium Hypochlorite

| Entry | C2-Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | -CH₃ | 3-Chloro-2-methyl-1-benzothiophene | 65 | nih.govresearchgate.net |

| 2 | -CH₂OH | 3-Chloro-1-benzothiophene-2-methanol | 30 | nih.gov |

| 3 | -CHO | No reaction | - | nih.govrsc.org |

Catalytic Approaches in Benzothiophene Synthesis

Catalytic methods offer powerful tools for the construction of the benzothiophene skeleton, often with high efficiency and control over substitution patterns. Palladium- and copper-based catalysts are frequently employed in these synthetic strategies.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been utilized for the synthesis of aryl-substituted thiophenes. youtube.com These methods can be applied to build the benzothiophene core with pre-installed functional groups. For instance, palladium-catalyzed intramolecular oxidative C-H functionalization of enethiolate salts provides a high-yielding route to multisubstituted benzothiophenes. nih.gov

Copper-catalyzed reactions are also prominent in benzothiophene synthesis due to the lower cost and environmental benignity of copper catalysts. nih.gov Copper-catalyzed domino synthesis of multi-substituted benzothiophenes through radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur surrogate has been developed. rsc.org Furthermore, copper-catalyzed Ullmann-type reactions have been used for the amination of halo-benzene-fused heteroaromatic compounds, showcasing the versatility of copper catalysis in modifying the benzothiophene scaffold. nih.gov

A direct synthesis of 3-chloro-1-benzothiophene-2-carbonyl chloride has been achieved by reacting cinnamic acid with thionyl chloride in the presence of pyridine. nih.gov This acid chloride can then be readily converted to the corresponding carbaldehyde.

Table 2: Overview of Catalytic Approaches to Benzothiophene Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂/Cu(OAc)₂ | Intramolecular Oxidative C-H Functionalization | High yields, broad substrate scope | nih.gov |

| Cu(I) salts | Ullmann-type C-N coupling | Ligand-free, environmentally friendly | nih.gov |

| Copper | Domino radical cyclization | Use of xanthate as sulfur source | rsc.org |

Principles of Sustainable Synthesis Applied to Benzothiophene Carbaldehydes

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including benzothiophene carbaldehydes, to minimize environmental impact. Key strategies include the use of environmentally benign solvents and reagents, energy-efficient reaction conditions, and the development of catalytic and one-pot procedures.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.netmanipal.eduorganic-chemistry.org The microwave-assisted Gewald reaction, for instance, provides rapid access to substituted 2-aminothiophenes, which are precursors to various benzothiophene derivatives. organic-chemistry.org

The use of safer and more sustainable reagents is another cornerstone of green chemistry. The Vilsmeier-Haack reaction, a common method for formylation, traditionally uses toxic reagents like phosphorus oxychloride. ijsr.netmdpi.com The development of greener alternatives for the Vilsmeier-Haack reagent, for example, using phthaloyl dichloride which generates a recyclable byproduct, represents a significant advancement. scirp.org

Furthermore, metal-free synthesis routes, such as the twofold C-H functionalization of arenes to form benzothiophenes, offer a sustainable alternative to traditional metal-catalyzed methods by avoiding the use of potentially toxic and expensive heavy metals. nih.govresearchgate.net Electrochemical methods also present a green and efficient approach for the synthesis of sulfonated benzothiophenes under oxidant- and catalyst-free conditions. organic-chemistry.org

Table 3: Application of Green Chemistry Principles in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Benzothiophene Synthesis | Example | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of 3-aminobenzothiophenes | rsc.org |

| Use of Safer Reagents | Greener Vilsmeier-Haack reagent | Synthesis using phthaloyl dichloride | scirp.org |

| Catalysis | Metal-free synthesis | Twofold C-H functionalization of arenes | nih.govresearchgate.net |

| Atom Economy | One-pot reactions | Domino synthesis of functionalized benzothiophenes | nih.gov |

Reactions at the Carbaldehyde Moiety

The aldehyde group in this compound is a key site for various transformations, including oxidation, reduction, and condensation reactions. These reactions are fundamental in modifying the electronic and steric properties of the molecule, providing pathways to a variety of derivatives.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-chloro-1-benzothiophene-2-carboxylic acid. This transformation is a common step in the synthesis of various biologically active molecules. Strong oxidizing agents are typically employed for this conversion.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid. The reaction with potassium permanganate is often carried out in an aqueous alkaline solution, followed by acidification to yield the carboxylic acid.

Table 1: Oxidative Transformation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| KMnO₄ | Acetone/Water | 25-50 | 2-4 | 3-Chloro-1-benzothiophene-2-carboxylic acid | ~85 |

Reductive Pathways to Alcohols and Alkanes

The carbaldehyde group can be reduced to a primary alcohol, (3-chloro-1-benzothiophen-2-yl)methanol, or further to a methyl group, 3-chloro-2-methyl-1-benzothiophene. The choice of reducing agent dictates the final product.

For the reduction to the corresponding alcohol, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective. This reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. For the complete reduction to the alkane (deoxygenation), more vigorous methods like the Wolff-Kishner or Clemmensen reduction are generally required.

Table 2: Reductive Pathways of this compound

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25 | (3-Chloro-1-benzothiophen-2-yl)methanol | >90 |

Condensation Reactions, including Schiff Base Formation and Hydrazone Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form Schiff bases (imines) and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. jetir.orgnih.gov

Schiff Base Formation: The reaction with primary amines, such as substituted anilines, in a solvent like ethanol with a catalytic amount of acetic acid, leads to the formation of N-(3-chloro-1-benzothiophen-2-ylmethylene)anilines. orientjchem.orginternationaljournalcorner.comresearchgate.netorientjchem.org These compounds are of interest due to their potential biological activities.

Hydrazone Formation: Similarly, condensation with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. nih.govdergipark.org.trlew.roresearchgate.net These derivatives are often crystalline solids and can be used for the characterization of the parent aldehyde.

Table 3: Condensation Reactions of this compound

| Reagent | Product Type | Solvent | Catalyst | Product |

|---|---|---|---|---|

| Aniline | Schiff Base | Ethanol | Acetic Acid | N-(3-chloro-1-benzothiophen-2-ylmethylene)aniline |

| p-Toluidine | Schiff Base | Ethanol | Acetic Acid | N-(3-chloro-1-benzothiophen-2-ylmethylene)-4-methylaniline |

| Hydrazine Hydrate (B1144303) | Hydrazone | Ethanol | - | (3-Chloro-1-benzothiophen-2-yl)methanone hydrazone |

Reactions Involving the Chloro-Substituent

The chloro group at the 3-position of the benzothiophene ring is susceptible to nucleophilic substitution and can participate in metal-catalyzed cross-coupling reactions, providing a handle for further functionalization of the heterocyclic core.

Nucleophilic Substitution Reactions

The chloro substituent on the electron-deficient benzothiophene ring can be displaced by various nucleophiles. The reactivity of the chloro group is enhanced by the electron-withdrawing effect of the carbaldehyde group at the adjacent position. Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. These reactions typically require elevated temperatures and sometimes the use of a base. For instance, reaction with secondary amines like morpholine (B109124) or piperidine (B6355638) in a polar aprotic solvent can yield the corresponding 3-amino-1-benzothiophene-2-carbaldehyde derivatives. youtube.comchemguide.co.ukrsc.org

Table 4: Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Temperature (°C) | Product |

|---|---|---|---|

| Morpholine | DMF | 100-120 | 3-Morpholino-1-benzothiophene-2-carbaldehyde |

| Sodium Methoxide | Methanol | Reflux | 3-Methoxy-1-benzothiophene-2-carbaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. mdpi.commdpi.com This reaction typically involves the coupling of the chloro-benzothiophene with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.net This methodology is a powerful tool for the synthesis of 3-aryl-1-benzothiophene derivatives.

The choice of palladium catalyst, ligand, and base is crucial for the success of the coupling reaction. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand.

Table 5: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 3-Phenyl-1-benzothiophene-2-carbaldehyde |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 3-(4-Methoxyphenyl)-1-benzothiophene-2-carbaldehyde |

Reactivity of the Benzothiophene Ring System

The reactivity of the benzothiophene core in this compound is significantly influenced by its substituents. The carbaldehyde group at the 2-position and the chloro group at the 3-position are both electron-withdrawing, which deactivates the heterocyclic ring toward certain reactions while enabling others.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. For the parent benzothiophene molecule, these reactions typically occur at the C-2 and C-3 positions of the electron-rich thiophene ring. researchgate.net However, in this compound, these positions are already occupied.

The presence of the strongly deactivating carbaldehyde group (-CHO) and the deactivating chloro group (-Cl) significantly reduces the electron density of the thiophene ring, making it much less susceptible to further electrophilic attack. Consequently, any subsequent electrophilic substitution would be directed to the benzene (B151609) portion of the molecule (positions 4, 5, 6, and 7).

The combined electronic effects of the substituents on the thiophene ring withdraw electron density from the entire fused system, thereby deactivating the benzene ring as well, albeit to a lesser extent than the thiophene moiety. Predicting the precise regioselectivity of an electrophilic attack on the benzene ring is complex and depends on the specific electrophile and reaction conditions. Generally, such reactions would be considerably slower and require more forcing conditions compared to unsubstituted benzothiophene.

Nucleophilic Aromatic Substitution Reactions

The electronic configuration of this compound makes its C-3 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is largely due to the presence of the electron-withdrawing carbaldehyde group positioned ortho to the chlorine atom, which serves as a leaving group. This arrangement stabilizes the negatively charged intermediate (a Meisenheimer-like complex) that forms upon nucleophilic attack, thereby facilitating the substitution reaction.

A key example of this reactivity is the participation of C-3 chlorinated benzothiophenes in palladium-catalyzed cross-coupling reactions. In a Suzuki-Miyaura coupling, the chlorine atom at the C-3 position can be effectively replaced by an aryl group, demonstrating the viability of nucleophilic substitution at this site. nih.gov This transformation underscores the utility of the C-3 chloro substituent as a synthetic handle for further functionalization of the benzothiophene core. nih.gov

Table 1: Nucleophilic Aromatic Substitution at the C-3 Position

| Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 3-Chloro-2-methylbenzothiophene | Phenyl boronic acid | 5% Pd(OAc)₂, 2% SPhos, Cs₂CO₃ | 2-Methyl-3-phenylbenzothiophene | Modest | nih.gov |

This table is interactive. Click on the headers to sort the data.

Annulation and Cyclization Reactions to Form Fused Heterocycles

The functional groups at the C-2 and C-3 positions of this compound serve as versatile starting points for annulation and cyclization reactions, enabling the construction of novel, fused heterocyclic systems. While the carbaldehyde itself can undergo condensation reactions, it is often more synthetically useful to utilize its corresponding derivative, 3-chloro-1-benzothiophene-2-carbonyl chloride, which can be readily prepared from the aldehyde via oxidation to the carboxylic acid followed by treatment with a chlorinating agent like thionyl chloride. researchgate.net

This activated carbonyl chloride derivative reacts with a variety of binucleophilic reagents to build new rings fused to or substituted with the benzothiophene core. wisdomlib.org

Synthesis of Fused Oxazole Derivatives: One synthetic route involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with an amino acid, such as glycine, to form an intermediate N-acylamino acid. This intermediate, upon treatment with acetic anhydride (B1165640) and an aromatic aldehyde, undergoes cyclization and condensation to yield 2-(3-chlorobenzo[b]thiophen-2-yl)-4-(arylidene)oxazol-5(4H)-one derivatives. researchgate.net

Synthesis of Fused Imidazole (B134444) Derivatives: The oxazolone (B7731731) derivatives described above can be further transformed into fused imidazole systems. Treatment of the 2-(3-chlorobenzo[b]thiophen-2-yl)-4-(arylidene)oxazol-5(4H)-ones with hydrazine hydrate results in a ring-opening and subsequent recyclization to form 1-amino-2-(3-chlorobenzo[b]thiophen-2-yl)-4-(arylidene)-1H-imidazol-5(4H)-one structures. researchgate.net These reactions highlight how the substituents on the original benzothiophene ring are instrumental in building complex, multi-ring heterocyclic architectures. researchgate.netwisdomlib.org

Table 2: Annulation and Cyclization Reactions

| Starting Material Derivative | Reagent(s) | Key Intermediate/Product | Resulting Fused System | Reference |

| 3-Chloro-1-benzothiophene-2-carbonyl chloride | 1. Glycine, NaOH2. Acetic anhydride, Ar-CHO | 2-(3-chlorobenzo[b]thiophen-2-yl)-4-(arylidene)oxazol-5(4H)-one | Oxazolone | researchgate.net |

| 2-(3-Chlorobenzo[b]thiophen-2-yl)-4-(arylidene)oxazol-5(4H)-one | Hydrazine hydrate | 1-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)-4-(arylidene)-1H-imidazol-5(4H)-one | Imidazolone | researchgate.net |

| 3-Chloro-1-benzothiophene-2-carbonyl chloride | Schiff's bases, Triethylamine, SOCl₂ | - | β-Lactam | wisdomlib.org |

This table is interactive. Click on the headers to sort the data.

Spectroscopic and Analytical Characterization Methodologies in Research on 3 Chloro 1 Benzothiophene 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 3-Chloro-1-benzothiophene-2-carbaldehyde reveals distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (CHO) is typically the most deshielded, appearing as a singlet at a chemical shift (δ) of approximately 10.08 ppm. The aromatic protons on the benzo portion of the molecule appear in the range of δ 7.40–7.95 ppm. The specific multiplicity and coupling constants (J) of these aromatic signals depend on their substitution pattern and their relationship (ortho, meta, para) to one another.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| CHO | ~10.1 | Singlet |

| Aromatic H | ~7.4 - 8.0 | Multiplet |

Note: The table presents predicted chemical shift ranges based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The spectrum for this compound would show a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift, typically in the range of 180-185 ppm. The carbons of the benzothiophene (B83047) ring system would appear between approximately 120 and 145 ppm. The carbon atom bonded to the chlorine (C3) would also have a distinct chemical shift influenced by the halogen's electronegativity.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C=O (Aldehyde) | ~184 |

| C-Cl | ~130-135 |

| Aromatic/Heterocyclic C | ~123-144 |

Note: This table is based on predicted values from analogous structures. Precise assignments require experimental data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which is expected around 1670 cm⁻¹. Other significant peaks include C-H stretching vibrations for the aldehyde and aromatic protons, and C=C stretching vibrations from the aromatic rings. The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) (Predicted) |

| C-H (Aldehyde) | Stretching | ~2830 |

| C=O (Aldehyde) | Stretching | ~1672 |

| C=C (Aromatic) | Stretching | ~1590, 1520 |

| C-Cl | Stretching | ~750 |

Note: Predicted frequencies are based on data for similar benzothiophene structures.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. For benzothiophene derivatives, Raman spectroscopy is particularly useful for identifying polymorphism, as different crystal packing arrangements result in distinct lattice phonon spectra in the low-frequency region. researchgate.netsci-hub.se The technique can effectively serve as a fingerprint to differentiate between various solid-state forms of the compound. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (196.66 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at m/z corresponding to the molecule containing the ³⁷Cl isotope. miamioh.edu

The fragmentation pattern provides structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the entire formyl group (CHO, M-29). libretexts.org For benzothiophene derivatives, fragmentation can also involve the cleavage of the thiophene (B33073) ring. nih.gov

Predicted Fragmentation:

M⁺ : Molecular ion peak.

[M-H]⁺ : Loss of a hydrogen atom from the aldehyde.

[M-CHO]⁺ : Loss of the formyl radical.

[M-Cl]⁺ : Loss of the chlorine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within this compound. This method provides valuable insights into the molecule's conjugated system, which comprises the benzothiophene core, the chlorine substituent, and the carbaldehyde group. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the electronic structure of the compound.

For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic system and the carbonyl group to anti-bonding π* orbitals. The n→π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (n), primarily associated with the lone pair of electrons on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital.

The presence of the chlorine atom at the 3-position and the carbaldehyde group at the 2-position on the benzothiophene ring influences the energy of these electronic transitions and, consequently, the position of the absorption maxima (λmax). The chlorine atom, through its inductive and resonance effects, and the carbaldehyde group, with its electron-withdrawing nature, modulate the electron density within the conjugated system, leading to shifts in the absorption bands compared to the parent benzothiophene molecule.

While specific experimental data for this compound is not extensively documented in publicly available literature, analysis of structurally similar compounds allows for the prediction of its UV-Vis absorption characteristics. For instance, benzothiophene itself exhibits characteristic absorption bands, and the introduction of substituents is known to cause bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.

Table 1: Predicted UV-Vis Absorption Data for this compound This table is based on typical values for similar aromatic aldehydes and benzothiophene derivatives and serves as an illustrative example.

| Type of Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π→π | ~280-320 | >10,000 | Ethanol (B145695) |

| n→π | ~340-380 | <1,000 | Hexane (B92381) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification, separation, and purity assessment of this compound in research and synthesis. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities, starting materials, and byproducts.

Column Chromatography: For the preparative scale purification of this compound, column chromatography is a commonly employed technique. In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column to move the components of the mixture at different rates. The choice of eluent system is critical for effective separation and is often determined empirically using thin-layer chromatography (TLC). For compounds of moderate polarity like this compound, a mixture of a non-polar solvent such as hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is typically used. The separation is based on the compound's polarity, with less polar compounds eluting faster than more polar ones.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of this compound with high resolution and sensitivity. In reverse-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification and quantification. A pure sample will ideally show a single sharp peak in the chromatogram.

Gas Chromatography (GC): Gas chromatography is another suitable method for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. The eluted compound is detected, and its retention time is recorded. The purity of the sample can be determined from the relative area of the peak corresponding to the compound.

Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound This table provides typical parameters and is intended as a general guide.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Typical Application |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate gradient | UV visualization or staining | Purification |

| HPLC (Reverse-Phase) | C18 | Acetonitrile/Water | UV Detector (e.g., at 254 nm) | Purity Assessment |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID) | Purity and Volatile Impurity Analysis |

Computational and Theoretical Investigations of 3 Chloro 1 Benzothiophene 2 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a molecule like 3-Chloro-1-benzothiophene-2-carbaldehyde, these methods can offer profound insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies of Molecular and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically commence with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For the benzothiophene (B83047) core, the planarity of the fused ring system would be confirmed. The presence of the chloro and carbaldehyde substituents at the 2 and 3 positions of the thiophene (B33073) ring introduces specific electronic effects that would be reflected in the bond lengths. For instance, the electron-withdrawing nature of both the chlorine atom and the aldehyde group would likely influence the C2-C3 bond and the adjacent bonds within the thiophene ring.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene ring system, particularly the sulfur atom and the fused benzene (B151609) ring. The LUMO, conversely, would likely be centered on the electron-deficient carbaldehyde group and the C2-C3 double bond, influenced by the electronegative chlorine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its reactivity. A smaller gap generally suggests higher reactivity. The HOMO-LUMO gap also corresponds to the energy of the lowest-lying electronic transition, which can be correlated with the molecule's absorption spectrum in the ultraviolet-visible region.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions. |

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to understanding its reactivity. Computational methods can generate maps of electrostatic potential, which visualize the charge distribution. In this compound, the electronegative oxygen and chlorine atoms would create regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, the carbonyl carbon of the aldehyde and the carbon atom attached to the chlorine would exhibit positive electrostatic potential, marking them as likely sites for nucleophilic attack.

Atomic charge calculations, such as Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. These calculations would likely show a significant positive charge on the carbonyl carbon and the C3 carbon, and negative charges on the oxygen and chlorine atoms. This information is invaluable for predicting how the molecule will interact with other reagents.

Mechanistic Studies of Chemical Transformations

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Elucidation of Reaction Pathways and Transition States

Theoretical studies can map out the potential energy surface for a given reaction involving this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For example, in a nucleophilic addition to the carbonyl group, computational methods could model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent protonation to form the final product. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

| Reaction Type | Hypothetical Reactant | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |

|---|---|---|---|

| Nucleophilic Addition | Hydride (H-) | 10 - 15 | Fast |

| Electrophilic Aromatic Substitution | Nitronium ion (NO2+) | 20 - 25 | Moderate |

Kinetic Isotope Effect (KIE) Analysis

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. KIE studies, both experimental and theoretical, are a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state.

For reactions involving the aldehyde proton of this compound, a primary KIE would be expected if the C-H bond is broken or formed in the rate-determining step. For instance, in an oxidation reaction where the aldehydic hydrogen is abstracted, replacing it with deuterium (a heavier isotope of hydrogen) would lead to a slower reaction rate. Computational modeling can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactant and the transition state for both the isotopically light and heavy species. A significant calculated KIE would provide strong evidence for the involvement of that specific C-H bond in the rate-limiting step of the reaction.

Intermolecular Interactions and Supramolecular Assembly of this compound and Its Derivatives

Hydrogen Bonding Networks

While this compound itself lacks strong hydrogen bond donors, its derivatives, particularly those incorporating functional groups like amides or hydroxyls, can form extensive hydrogen bonding networks. For instance, in related benzothiophene structures, weak C–H···O intermolecular interactions involving the keto group are observed. In derivatives containing amide functionalities, N–H···O hydrogen bonds can link molecules, forming distinct motifs such as rings.

Derivatives of benzo[b]thiophene-2-carbohydrazide, for example, which are structurally related to this compound, demonstrate the formation of hydrogen bonds that are crucial for their biological activity. These interactions are often investigated through molecular docking studies to understand their binding modes with biological targets.

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.

For benzothiophene derivatives, Hirshfeld surface analysis reveals the principal intermolecular contacts. The analysis often highlights the significance of H···H, C···H/H···C, and O···H/H···O contacts in the crystal packing. The presence of a chlorine atom in this compound introduces the possibility of Cl···H and Cl···C contacts, which can be visualized as distinct regions on the Hirshfeld surface.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For example, in a study of a fluorinated benzothiophene derivative, the principal intermolecular contacts were identified as H⋯H (36.9%), H⋯C/C⋯H (26.1%), and O⋯H/H⋯O (15.1%). nih.gov Similar analyses of this compound would be expected to show significant contributions from contacts involving the chlorine atom.

The crystal packing of benzothiophene derivatives is often characterized by the formation of chains or sheets of molecules linked by these intermolecular interactions. In some cases, π–π stacking interactions between the benzothiophene rings of adjacent molecules also contribute to the stability of the crystal lattice.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and preferred geometries of a molecule.

For this compound, MD simulations can be employed to explore the rotational freedom around the single bond connecting the carbaldehyde group to the benzothiophene ring. These simulations can reveal the most stable conformations of the molecule and the energy barriers between different conformational states. Such studies are essential for understanding how the molecule might interact with biological receptors or other molecules in a dynamic environment.

In studies of related benzothiophene-containing derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes. nih.gov These simulations can assess the fluctuations of the ligand within the binding site and the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time. nih.gov The results of MD simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide a measure of the stability and flexibility of the system.

The following table summarizes the key computational methods discussed and their applications in the study of this compound and its derivatives.

| Computational Method | Application | Key Insights |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in the crystalline state. | Identification of dominant interactions (e.g., H···H, C···H, O···H, Cl···H) and their relative contributions to crystal packing. |

| Molecular Docking | Prediction of the binding orientation of a molecule to a target protein. | Elucidation of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. |

| Molecular Dynamics (MD) Simulations | Study of the time-dependent behavior and conformational flexibility of molecules. | Analysis of conformational preferences, stability of molecular complexes, and dynamic intermolecular interactions. |

Academic and Research Applications of 3 Chloro 1 Benzothiophene 2 Carbaldehyde and Its Derivatives

Applications in Advanced Organic Synthesis

3-Chloro-1-benzothiophene-2-carbaldehyde and its derivatives are versatile scaffolds in organic chemistry, serving as crucial starting materials and intermediates for the synthesis of a wide array of complex molecules and heterocyclic systems. Their utility stems from the reactive aldehyde group and the inherent chemical properties of the benzothiophene (B83047) core, which allow for diverse chemical transformations.

Building Blocks for Complex Organic Molecules

The this compound moiety is a valuable building block for constructing more complex molecular architectures. The aldehyde functional group provides a reactive site for condensation, oxidation, and other reactions to extend the molecular framework. For instance, its derivative, 3-chloro-1-benzothiophene-2-carbonyl chloride, is readily synthesized and serves as a key precursor for a variety of intricate compounds. This reactivity allows for the introduction of diverse functionalities and the construction of elaborate molecular skeletons with potential applications in medicinal chemistry and materials science.

Intermediates in the Synthesis of Diverse Heterocyclic Scaffolds (e.g., Quinazolinones, Oxadiazoles, Thiadiazoles, Pyrazolines, Pyrazoles, β-Lactams)

A significant application of this compound derivatives is in the synthesis of a broad spectrum of heterocyclic compounds. These scaffolds are of high interest due to their prevalence in biologically active molecules.

Quinazolinones: 3-Chloro-1-benzothiophene-2-carbonyl chloride can be reacted with anthranilic acid to form a 4H-3,1-benzoxazin-4-one intermediate. This intermediate, in turn, reacts with various nitrogen nucleophiles, such as aromatic amines, to yield 3-substituted quinazolinones researchgate.net. Quinazolinone derivatives are known to possess a wide range of biological activities researchgate.net.

Oxadiazoles and Thiadiazoles: The synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives can be achieved starting from 3-chloro-1-benzothiophene-2-carbonyl chloride. The carbonyl chloride is first converted to the corresponding acid hydrazide. Treatment of the acid hydrazide with formic acid, followed by refluxing with phosphorous pentoxide or phosphorous pentasulphide, yields the respective 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole or 2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole mdpi.comcdnsciencepub.com. These heterocyclic systems are recognized for their diverse pharmacological properties mdpi.comcdnsciencepub.com.

Pyrazolines and Pyrazoles: While direct synthesis from this compound is not extensively detailed, the general synthesis of pyrazolines and pyrazoles often involves the cyclization of chalcones. Chalcones can be prepared through the condensation of an aldehyde with a ketone. Thiophene-containing chalcones, when reacted with hydrazine (B178648) derivatives, yield pyrazolines and pyrazoles japsonline.comnih.gov. This suggests a viable synthetic route to pyrazoline and pyrazole derivatives bearing the 3-chloro-1-benzothiophene moiety.

β-Lactams: The synthesis of β-lactams, a class of four-membered cyclic amides, can be achieved from derivatives of this compound. For instance, Schiff bases derived from the corresponding carbohydrazide can undergo a cyclization reaction with chloroacetyl chloride in the presence of a base to form the β-lactam ring researchgate.netmdpi.com. β-Lactams are a cornerstone of antibiotic therapy and also exhibit other biological activities mdpi.com.

Precursors for Functionalized Materials and Polymers

The benzothiophene core is a component in the design of functional organic materials, including those with applications in solar cells and transistors researchgate.net. While specific research on polymers derived directly from this compound is limited, its structural motifs are found in electroactive and photoactive materials. The potential for this compound to be incorporated into polymeric structures or used to functionalize materials exists, leveraging the reactivity of the aldehyde group and the electronic properties of the benzothiophene ring system. For example, thiophene-2-carbaldehyde has been used to modify mesoporous silica (B1680970) for applications in separation processes researchgate.net.

Contributions to Medicinal Chemistry Research

The diverse heterocyclic scaffolds synthesized from this compound are of significant interest in medicinal chemistry due to their potential as therapeutic agents.

Anti-Cancer Research

Derivatives of this compound have been investigated for their potential in anti-cancer research. The various heterocyclic systems that can be synthesized from this starting material are known to exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines.

Evaluation of Antiproliferative Effects on Human Tumor Cell Lines

While specific antiproliferative data for derivatives of this compound is not extensively documented in publicly available literature, the broader classes of heterocyclic compounds synthesized from it have shown significant anti-cancer activity. The following table summarizes the cytotoxic potential of these related heterocyclic scaffolds against various human tumor cell lines, providing an indication of the potential for derivatives of this compound.

| Heterocyclic Scaffold | Derivative Class | Human Tumor Cell Line(s) | Reported IC50/GI50 Values (µM) |

| Quinazolinone | Quinazolinone Schiff Base Copper Complexes | MCF-7 (Breast), A549 (Lung) | Low micromolar range mdpi.com |

| Pyrazolo-quinazolinone | MCF-7 (Breast) | 6.43 nih.gov | |

| Oxadiazole | 1,3,4-Oxadiazole-quinoline hybrid | HepG2 (Liver), SGC-7901 (Gastric), MCF-7 (Breast) | 0.8 - 21.9 mdpi.com |

| 1,3,4-Oxadiazole-benzimidazole hybrid | Hep3B (Liver), HeLa (Cervical), MCF-7 (Breast) | Moderate to weak activity ajol.info | |

| Thiadiazole | 1,3,4-Thiadiazole himachalene hybrid | HT-1080 (Fibrosarcoma), MCF-7 (Breast) | 11.18 - 12.38 nih.gov |

| Benzothiazole-Thiadiazole hybrid | Various cell lines | 2.74 - 15.36 mdpi.com | |

| Pyrazoline | N-phenyl pyrazoline | 4T1 (Breast), HeLa (Cervical), WiDr (Colon) | Active (IC50 < 20 µg/ml) japsonline.com |

| Thiophene-pyrazoline carbothioamide | HepG-2 (Liver), Hela (Cervical), A549 (Lung) | 6.78 - 16.02 nih.gov | |

| Pyrazole | 1,4-Benzoxazine-pyrazole hybrid | MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate) | 2.82 - 6.28 nih.gov |

| Pyrazole-linked benzothiazole-β-naphthol | A549 (Lung), HeLa (Cervical), MCF7 (Breast) | 4.63 - 5.54 nih.gov | |

| β-Lactam | 3,3-Dichloro-β-lactam | A431 (Squamous cell carcinoma) | 30 - 47 µg/mL nih.gov |

These findings underscore the potential of the heterocyclic derivatives of this compound as a promising area for the development of novel anti-cancer agents. Further research is warranted to synthesize and evaluate the specific derivatives of this compound to determine their precise antiproliferative profiles and mechanisms of action.

Investigations into Cell Cycle Modulation and Apoptosis Induction

Derivatives of the benzothiophene nucleus have shown significant potential in the modulation of the cell cycle and the induction of apoptosis in cancer cells, key mechanisms for controlling cell proliferation. While direct studies on this compound are limited, research on structurally related benzothiophene compounds provides insight into its potential applications in oncology.

One area of investigation involves the synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylamino benzo[b]thiophene derivatives. These compounds have been evaluated for their antiproliferative activity and their effects on the cell cycle. Notably, certain derivatives have been found to cause a G2/M phase arrest in the cell cycle, a critical checkpoint for cell division. This arrest is often a prelude to apoptosis, or programmed cell death. The mechanism of action for these derivatives is linked to their interaction with tubulin, a key protein involved in the formation of the mitotic spindle. By disrupting tubulin polymerization, these compounds can effectively halt cell division and induce apoptosis. Flow cytometric analysis has confirmed that these derivatives can induce apoptosis in a time- and concentration-dependent manner. This is further supported by the observation of increased expression of cyclin B1 and phosphorylation of cdc25c, key regulators of the G2/M transition.

Another class of related compounds, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, has also been shown to promote apoptosis in cancer cells. These findings underscore the potential of the benzothiophene scaffold as a basis for the development of new anticancer agents that can effectively induce cell cycle arrest and apoptosis in malignant cells.

Table 1: Investigated Benzothiophene Derivatives and their Effects on Cell Cycle and Apoptosis

| Derivative Class | Key Findings | Mechanism of Action |

| 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylamino benzo[b]thiophenes | G2/M phase arrest, time- and concentration-dependent apoptosis | Interaction with tubulin, increased expression of cyclin B1, phosphorylation of cdc25c |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Promotion of apoptosis | Not specified in the provided context |

Anti-Infective Research

The benzothiophene scaffold is a key component in a variety of compounds that have been investigated for their potential to combat infectious diseases. Derivatives of this compound have been synthesized and evaluated for a range of anti-infective properties.

Assessment of Antibacterial and Antifungal Activities

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound have shown promise in this field. For instance, quinazolinone derivatives synthesized from 3-chloro-1-benzothiophene-2-carbonyl chloride (a direct derivative of the carbaldehyde) have been screened for their antibacterial and antifungal activities. Studies have shown that the presence of a chloro group at the 3rd position of the benzothiophene ring can enhance antibacterial activity. Furthermore, the introduction of fluoro and nitro groups on the phenyl ring attached to the quinazoline moiety has been found to increase antifungal activity.

Another class of compounds, acylhydrazone derivatives of benzothiophene, has been evaluated against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov These compounds are synthesized from benzo[b]thiophene-2-carboxylic hydrazide, which can be derived from this compound. Certain acylhydrazone derivatives have exhibited significant antibacterial activity against MRSA strains. nih.gov

In the realm of antifungal research, di(hetero)arylamine derivatives of the benzo[b]thiophene system have been assessed against various clinically relevant fungal species, including Candida and Aspergillus. saudijournals.com Some of these compounds have demonstrated a broad spectrum of activity, even against fluconazole-resistant strains. saudijournals.com Structure-activity relationship (SAR) studies have indicated that the presence of hydroxyl groups is crucial for the antifungal activity of these derivatives. saudijournals.com

Table 2: Antibacterial and Antifungal Activities of Benzothiophene Derivatives

| Derivative Class | Target Organisms | Key Findings from SAR Studies |

| Quinazolinones | Bacteria and Fungi | Chloro group at the 3-position of benzothiophene enhances antibacterial activity; fluoro and nitro groups on the attached phenyl ring increase antifungal activity. |

| Acylhydrazones | Multidrug-resistant Staphylococcus aureus | Certain derivatives show significant activity against MRSA. nih.gov |

| Di(hetero)arylamines | Candida, Aspergillus, dermatophytes | Hydroxyl groups are essential for activity; absence of an ester group at position 2 broadens the spectrum of activity. saudijournals.com |

Exploration of Anti-tubercular Activity

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the development of new anti-tubercular drugs. Benzothiophene derivatives have been identified as a promising class of compounds in this area.

Research has focused on 3-substituted benzo[b]thiophene-1,1-dioxides, which have demonstrated efficacy as inhibitors of Mycobacterium tuberculosis growth under aerobic conditions. organic-chemistry.org Systematic investigation of substitutions at the C-3 position has been conducted to establish structure-activity relationships. Among the various substituents, a tetrazole group was found to be the most potent, exhibiting a low minimum inhibitory concentration (MIC). organic-chemistry.org Oxadiazole derivatives also showed good anti-tubercular activity. organic-chemistry.org

Another study on benzo[b]thiophene-2-carboxylic acid derivatives revealed that certain compounds with methyl and chloro group substitutions are particularly effective against Mycobacterium bovis BCG, a commonly used surrogate for M. tuberculosis. nih.gov Flavone derivatives within this class also exhibited superior activity against both active and dormant forms of the mycobacteria. nih.gov These findings suggest that derivatives of this compound, which can be readily converted to the corresponding carboxylic acid, are valuable candidates for further development as anti-tubercular agents.

Research into Antiviral Properties (e.g., Anti-HIV)

The development of novel antiviral agents is a continuous effort in medicinal chemistry, with a significant focus on inhibitors of the human immunodeficiency virus (HIV). While direct studies on the anti-HIV activity of this compound derivatives are not extensively documented in the provided search results, research on related thiophene-containing heterocyclic systems suggests potential avenues for exploration.

One such area is the development of thiophene[3,2-d]pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds have shown potent inhibitory activity against wild-type HIV-1 reverse transcriptase. Given that this compound can serve as a precursor for the synthesis of various heterocyclic systems, including pyrimidines, this line of research indicates a potential application for its derivatives in the development of new anti-HIV agents. The synthesis of such derivatives would typically involve the condensation of the carbaldehyde or a related intermediate with a suitable amine-containing compound to form the pyrimidine ring.

Anti-Inflammatory and Analgesic Research

Chronic inflammation and pain are debilitating conditions that affect a large portion of the population. The development of new anti-inflammatory and analgesic drugs with improved efficacy and safety profiles is an ongoing research priority. Benzothiophene and thiophene (B33073) derivatives have emerged as promising scaffolds for the design of such agents.

Studies on 3-aminothiophene-2-acylhydrazone derivatives have demonstrated their potential as both anti-inflammatory and analgesic agents. google.com These compounds have shown significant potency and efficacy in various preclinical models of inflammation and pain. google.com The synthesis of such acylhydrazones can be envisioned starting from a thiophene carbohydrazide, which in turn can be derived from the corresponding carbaldehyde.

Furthermore, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their antiseizure and antinociceptive (analgesic) properties. nih.gov The synthesis of these compounds started from benzo[b]thiophene-2-carboxaldehyde, highlighting a direct path from a related carbaldehyde to compounds with analgesic activity. nih.gov These derivatives were found to be effective in models of tonic pain and neuropathic pain. nih.gov

Additionally, a patent for benzothiophene derivatives has indicated their potential use as non-central analgesic, antipyretic, or anti-inflammatory agents. sioc-journal.cn While the specific derivatives of this compound are not detailed, the broader classification suggests that this chemical family holds promise for the development of new treatments for inflammatory conditions and pain.

Enzyme Inhibition Studies

Derivatives of this compound, such as Schiff bases, chalcones, and other heterocyclic systems, have been extensively investigated as inhibitors of various clinically relevant enzymes.

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in processes like pH regulation and metabolism. Certain isoforms are associated with various diseases, making them important therapeutic targets. Schiff base derivatives of benzothiophene have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

In one study, two specific benzothiophene Schiff bases were evaluated for their in vitro effects on these cytosolic enzymes. The results revealed potent inhibition, with Ki (inhibition constant) values in the nanomolar range, indicating strong binding and effective inhibition of the enzymes' catalytic activity researchgate.net.

| Compound | Target Enzyme | Ki (nM) |

| Benzothiophene Schiff Base 1 | hCA I | 58.82 ± 7.96 |

| Benzothiophene Schiff Base 1 | hCA II | 27.86 ± 3.76 |

| Benzothiophene Schiff Base 2 | hCA I | 126.28 ± 26.22 |

| Benzothiophene Schiff Base 2 | hCA II | 74.30 ± 7.89 |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. Benzothiophene derivatives, particularly chalcones and Schiff bases, have emerged as promising cholinesterase inhibitors acs.orgrsc.org.

A series of benzothiophene-chalcone hybrids were synthesized and tested against both AChE and BChE. These hybrids generally proved to be more effective inhibitors than their simpler benzothiophene precursors. Notably, compound 5f was identified as the most effective AChE inhibitor, while compound 5h was the best BChE inhibitor, with an IC50 value comparable to the standard drug galantamine acs.orgrsc.org.

Similarly, two benzothiophene Schiff bases demonstrated potent inhibitory effects against both cholinesterases, with Ki values in the low nanomolar range, significantly more potent than the reference compound Tacrine researchgate.net.

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) |

| Benzothiophene-chalcone hybrid 5f | AChE | 62.10 | - |

| Benzothiophene-chalcone hybrid 5h | BChE | 24.35 | - |

| Galantamine (Reference) | BChE | 28.08 | - |

| Benzothiophene Schiff Base 1 | AChE | - | 1.31 ± 0.39 |

| Benzothiophene Schiff Base 1 | BChE | - | 1.80 ± 0.27 |

| Benzothiophene Schiff Base 2 | AChE | - | 2.16 ± 1.01 |

| Benzothiophene Schiff Base 2 | BChE | - | 2.01 ± 1.67 |

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes mellitus. Research has indicated that benzothiophene derivatives are effective inhibitors of this enzyme dovepress.com. Thiazole derivatives synthesized from thiophene carbaldehyde have shown excellent inhibitory potential against the α-glucosidase enzyme, with several compounds exhibiting significantly greater potency than the standard drug, acarbose researchgate.net.

One study highlighted compound 3i , which has a fluorine atom at the meta position of its benzene (B151609) ring, as the most potent inhibitor in its series with an IC50 value of 10.21 µM. Another derivative, compound 3b , featuring two chlorine groups, also demonstrated strong activity researchgate.net. This suggests that the incorporation of electron-withdrawing groups on the benzothiophene scaffold can enhance α-glucosidase inhibitory activity.

| Compound | Substitution Pattern | IC50 (µM) |

| Thiazole derivative 3i | m-Fluoro | 10.21 ± 1.84 |

| Thiazole derivative 3b | m,p-Dichloro | 11.14 ± 0.99 |

| Thiazole derivative 3f | Nitro-substituted | 13.21 ± 2.76 |

| Acarbose (Reference) | - | >50 (various sources report different values) |

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime targets for drug development. Benzothiophene derivatives have been identified as potent inhibitors of several types of kinases.

Branched-chain α-ketoacid dehydrogenase kinase (BDK): The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of BDK with an IC50 of 3.19 μM. This inhibition leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), playing a role in the metabolism of branched-chain amino acids heraldopenaccess.us.

STAT3: Derivatives of benzo[b]thiophene 1,1-dioxide have been developed as novel inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell proliferation and survival pathways often overactive in tumors ias.ac.inresearchgate.netbohrium.com.

Mitogen-activated protein kinase-activated protein kinase 2 (MK2): A benzothiophene derivative, PF-3644022, was found to be a potent, ATP-competitive inhibitor of MK2 with a Ki of 3 nM. This inhibition effectively blocks the production of pro-inflammatory cytokines like TNFα nih.gov.

Multi-kinase Inhibition: 5-hydroxybenzothiophene derivatives have been investigated as multi-kinase inhibitors. One hydrazide derivative, 16b , showed potent, multi-target inhibition against several kinases including Clk1, Dyrk1A, Dyrk1B, and haspin, with IC50 values in the nanomolar range dovepress.com.

| Derivative Class | Target Kinase(s) | Potency (IC50 / Ki) |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | IC50 = 3.19 µM |

| Benzo[b]thiophene 1,1-dioxides | STAT3 | - |

| PF-3644022 | MK2 | Ki = 3 nM |

| 5-hydroxybenzothiophene hydrazide 16b | Clk1 | IC50 = 163 nM |

| 5-hydroxybenzothiophene hydrazide 16b | Dyrk1A | IC50 = 353.3 nM |

| 5-hydroxybenzothiophene hydrazide 16b | Haspin | IC50 = 125.7 nM |